2,4-Difluoro-6-nitrobenzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of 238.17 g/mol. It is classified as an aromatic sulfonamide due to the presence of a sulfonamide functional group attached to a nitro-substituted benzene ring. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound is identified by the CAS number 1521467-19-5. It falls under the category of sulfonamides, which are known for their antibacterial properties and utility in pharmaceuticals. The unique structure of 2,4-difluoro-6-nitrobenzenesulfonamide imparts specific chemical and biological properties that make it a subject of interest in research and application development .
The synthesis of 2,4-difluoro-6-nitrobenzenesulfonamide typically involves the sulfonation of 2,4-difluoronitrobenzene. This process can be executed by reacting 2,4-difluoronitrobenzene with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonamide group.
The molecular structure of 2,4-difluoro-6-nitrobenzenesulfonamide features a benzene ring substituted with two fluorine atoms at positions 2 and 4, a nitro group at position 6, and a sulfonamide group. The structural representation can be described using the following identifiers:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 238.17 g/mol |
CAS Number | 1521467-19-5 |
The primary reaction involving 2,4-difluoro-6-nitrobenzenesulfonamide is its formation through the sulfonation of its precursor compound. Additionally, this compound can participate in various nucleophilic substitution reactions due to the presence of the sulfonamide group.
The mechanism of action for compounds like 2,4-difluoro-6-nitrobenzenesulfonamide often relates to their biological activity, particularly in inhibiting bacterial growth. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate necessary for bacterial folic acid synthesis.
Although specific data on physical properties such as density and melting point are not readily available, general characteristics can be inferred based on similar compounds:
The applications of 2,4-difluoro-6-nitrobenzenesulfonamide span several fields:
The benzenesulfonamide scaffold represents one of medicinal chemistry’s most enduring and adaptable pharmacophores. Its journey began with the antibacterial revolution triggered by Prontosil™ in the 1930s, which established the sulfonamide group (–SO₂NH₂) as a critical moiety for biological activity. Over decades, researchers systematically explored substitutions on the benzene ring, leading to diverse therapeutic applications beyond anti-infectives, including carbonic anhydrase inhibitors (e.g., acetazolamide), diuretics (e.g., furosemide), and antiepileptics (e.g., zonisamide) [5]. This evolution underscored the scaffold’s versatility, driven by its synthetic accessibility and capacity for fine-tuning electronic and steric properties.
The specific compound 2,4-Difluoro-6-nitrobenzenesulfonamide (CAS: 1249934-07-3) emerged from targeted efforts to enhance the physicochemical and target-binding properties of early sulfonamides. Modern synthetic routes, often involving sulfonation of appropriately substituted benzene precursors or nucleophilic displacement reactions, enabled its efficient production [4]. Contemporary discovery paradigms, particularly fragment-based drug design and rational structure-activity relationship (SAR) optimization, positioned derivatives like this for investigation in complex multifactorial diseases. Its development reflects a shift toward targeted molecular therapies addressing protein misfolding and immune dysregulation – challenges inadequately met by earlier sulfonamide generations [1] [5].
2,4-Difluoro-6-nitrobenzenesulfonamide (Molecular Formula: C₆H₄F₂N₂O₄S; MW: 238.17 g/mol) integrates distinct functional groups that synergistically modulate its reactivity, binding affinity, and physicochemical profile:
Table 1: Key Physicochemical Properties of 2,4-Difluoro-6-nitrobenzenesulfonamide and Related Analogues
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Notable Substituents & Effects |
---|---|---|---|---|
2,4-Difluoro-6-nitrobenzenesulfonamide | 1249934-07-3 | C₆H₄F₂N₂O₄S | 238.17 | 2,4-F (-I, ↑lipophilicity); 6-NO₂ (Strong -I, ↓pKa) |
2,3-Difluoro-6-nitrobenzenesulfonamide | 1249934-07-3* | C₆H₄F₂N₂O₄S | 238.17 | 2,3-F (Altered sterics/electronics) [4] |
2-Fluoro-4-nitrobenzenesulfonamide | 1204574-82-2 | C₆H₅FN₂O₄S | 220.17 | 2-F (-I); 4-NO₂ (Strong -I, ↓pKa) [6] |
2-Fluoro-6-nitrobenzenesulfonamide | 1210309-74-2 | C₆H₅FN₂O₄S | 220.17 | Ortho F & NO₂ (Potential steric clash, ↑acidity) [6] |
3-Fluoro-4-nitrobenzenesulfonamide | 1187966-31-9 | C₆H₅FN₂O₄S | 220.17 | Meta F (-I), Para NO₂ (Synergistic -I) [6] |
The synergy between these groups creates a highly electron-deficient aromatic system. This deficiency: 1) Enhances the hydrogen-bond-donating ability of the sulfonamide NH, crucial for inhibiting enzymes/proteins reliant on H-bond acceptance; 2) Promotes specific binding conformations due to steric and electronic constraints; and 3) Modulates overall solubility and logP, impacting bioavailability. Its distinct profile differentiates it from simpler monosubstituted analogues like 4-nitrobenzenesulfonamide or 2-fluorobenzenesulfonamide [4] [6].
2,4-Difluoro-6-nitrobenzenesulfonamide is investigated as a privileged scaffold or intermediate for developing agents against diseases with limited therapeutic options, particularly neurodegenerative disorders and immune dysregulation:
Table 2: Potential Therapeutic Applications of 2,4-Difluoro-6-nitrobenzenesulfonamide Derivatives Based on Structural Analogues
Therapeutic Area | Molecular Target / Pathological Process | Exemplar Activity in Analogues | Role of 2,4-Difluoro-6-nitrobenzenesulfonamide-like Motif |
---|---|---|---|
Neurodegeneration (AD, PD, DLB) | Tau Protein Fibrillization | Hybrids reduced ThT signal (fibrils) ~80-96% vs control; Disrupted fibrils visualized by TEM [1] | Binding β-sheet structures; Disrupting nucleation/elongation |
Neurodegeneration (PD, DLB) | α-Synuclein Oligomerization/Fibrillization | Compound 46: 96% ThT reduction (α-syn fibrils); PICUP showed oligomer inhibition [1] | Interacting with early oligomers & fibril surfaces |
Oncology / Immunology | Carbonic Anhydrase IX/XII (CA-IX/CA-XII) | Pyrazoline-sulfonamides inhibit CA I/II (Ki = 27-54 nM) [5] | Zinc coordination; Binding hydrophobic active site region |
Autoimmunity / Inflammation | Spleen Tyrosine Kinase (SYK) / JAK kinases | Patent claims cover sulfonamide derivatives as kinase modulators [7] | Occupying ATP-binding pocket or allosteric sites |
Targeted Cytotoxicity | DNA Repair Machinery (e.g., PARP) | Benzenesulfonamides integrated into PARP inhibitor scaffolds [5] | DNA mimicry; Chelating catalytic residues |
This compound exemplifies the rational design strategy of combining a validated core pharmacophore (sulfonamide) with strategically chosen substituents (difluoro, nitro) to enhance potency, selectivity, and drug-like properties for challenging therapeutic targets. Its ongoing investigation holds promise for generating clinical candidates addressing the complex mechanisms underlying neurodegeneration, autoimmunity, and cancer [1] [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7